molecular formula C16H15F3N2O3 B2461110 1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1903781-44-1

1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2461110
CAS No.: 1903781-44-1
M. Wt: 340.302
InChI Key: QOKYLIOMGDOHDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a trifluoromethyl group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The molecule also includes a pyrrolidine ring, a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethylpyridines . A practical asymmetric synthesis method has been reported, which involves the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety . The trifluoromethyl group is an important subgroup of fluorinated compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are likely influenced by the trifluoromethyl group and the pyrrolidine ring. The trifluoromethyl group contributes to the unique physicochemical properties of the fluorine atom . The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthesis and Biological Evaluation

1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is a chemical compound with potential applications in various fields of scientific research. Though the direct studies on this compound are limited, research on similar compounds and derivatives provides insight into the potential applications and benefits of this chemical structure.

  • Synthesis and Receptor Binding

    Similar compounds, such as azetidine derivatives, have been studied for their binding properties to nicotinic acetylcholine receptors (nAChRs), showing promise for imaging central nAChRs with PET. Such studies highlight the compound's relevance in neuroscience research, especially in understanding receptor dynamics and developing diagnostic tools (Doll et al., 1999).

  • Antibacterial and Antifungal Applications

    Derivatives have shown significant in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. This suggests potential for the development of new antimicrobial agents, underlining the importance of such compounds in addressing global health challenges related to infectious diseases (Haddad et al., 2015).

  • Catalysis and Asymmetric Synthesis

    The compound's derivatives have been explored for their roles in catalysis, indicating their potential in facilitating asymmetric synthesis processes. This could have implications in pharmaceutical manufacturing and the synthesis of complex organic molecules (Iovel' et al., 2000).

  • Herbicidal Activity

    Research into similar pyrrolidine derivatives has identified compounds with significant herbicidal activities. This suggests potential agricultural applications, particularly in the development of new herbicides with specific action modes (Zhu et al., 2005).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available resources, it’s known that the biological activities of similar compounds are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The future directions for this compound could involve discovering many novel applications, especially in the agrochemical and pharmaceutical industries . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Properties

IUPAC Name

1-[1-[2-[4-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3/c17-16(18,19)11-3-1-10(2-4-11)7-15(24)20-8-12(9-20)21-13(22)5-6-14(21)23/h1-4,12H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKYLIOMGDOHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.